1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is a chlorinated derivative of dibenzo-p-dioxin, which is a member of a group of compounds known as polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are of significant environmental and toxicological concern due to their high toxicity, persistence, and potential for bioaccumulation. Although the specific compound 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin is not directly mentioned in the provided papers, the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is extensively studied and is known for its potent toxicity and role as an environmental contaminant .
Synthesis Analysis
The synthesis of polychlorinated dibenzo-p-dioxins, including hexachlorodibenzo-p-dioxins, can occur through the pyrolysis of polychlorophenates. This process has been used to synthesize a range of PCDD isomers, which are then separated and characterized by gas chromatography and mass spectrometry without the need for actual isolation of these toxic materials . The presence of these isomers has also been analyzed in commercial chlorinated phenols .
Molecular Structure Analysis
The molecular structure of PCDDs, including hexachlorodibenzo-p-dioxins, is characterized by two benzene rings connected by two oxygen atoms, forming a dioxin core. The number and position of chlorine atoms attached to this core define the specific isomer and its properties. The structure of these compounds has been studied using techniques such as X-ray crystallography, which provides detailed information about the molecular geometry and bond lengths .
Chemical Reactions Analysis
PCDDs, including hexachlorodibenzo-p-dioxins, can undergo various chemical reactions, primarily oxidative metabolism. For example, tetrachlorodibenzo-p-dioxin is metabolized to hydroxylated products, which can then form conjugates such as glucuronides and glucuronide-sulfates . These metabolic pathways are crucial for understanding the environmental fate and biological effects of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of PCDDs are influenced by the number and position of chlorine atoms. These properties include high stability, lipophilicity, and resistance to degradation, which contribute to their persistence in the environment and accumulation in biological tissues. The toxicity of PCDDs is closely related to their structure, with certain isomers like 2,3,7,8-TCDD being extremely potent toxins . The ability of these compounds to induce enzymes such as aryl hydrocarbon hydroxylase and δ-aminolevulinic acid synthetase is also a key aspect of their biological activity .
Scientific Research Applications
Biotransformation and Detoxification
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin undergoes biotransformation by certain bacterial strains, which can lead to detoxification. Sphingomonas wittichii RW1, for example, can catabolize this compound, transforming it into less toxic substances like tetrachlorocatechol (Nam et al., 2006). Similarly, mixed cultures containing Dehalococcoides ethenogenes Strain 195 have shown the ability to dechlorinate and detoxify 1,2,3,4,7,8-hexachlorodibenzofuran, a related compound (Liu & Fennell, 2008).
Photodegradation
Studies on the photodegradation of hexachlorodibenzo-p-dioxins, including 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, have demonstrated the effectiveness of photocatalytic processes under UV irradiation for degradation, which could be significant for environmental remediation (Wu, Chang-Chien, & Lee, 2005).
Bioassay Development
Developments in bioassay techniques for measuring dioxins have included fluorescence enhancement-based methods. These approaches use fluorescein isothiocyanate-labeled DNA probes to detect the presence of dioxin compounds, including 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, offering rapid and sensitive detection (You et al., 2006).
Toxicity Studies
Research has extensively studied the toxicity of 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, including its role in carcinogenesis and the development of toxicity syndromes in animal models. These studies are crucial for understanding the health impacts of exposure and informing regulatory guidelines (Huff et al., 2004), (Niittynen et al., 2007).
Mechanistic Insights
Studies also focus on the mechanisms of action of hexachlorodibenzo-p-dioxins. For instance, the interaction with the aryl hydrocarbon receptor and subsequent effects on gene expression have been a key area of research, providing insights into how these compounds exert their toxic effects (Steenland et al., 2004).
properties
IUPAC Name |
1,2,3,4,7,8-hexachlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYQNSQJHPVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052067 | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin | |
CAS RN |
39227-28-6 | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39227-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0UY33JFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.